molecular formula C15H15N7O2 B10988999 N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide

N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B10988999
M. Wt: 325.33 g/mol
InChI Key: CYKKYSQGPWTYHZ-UHFFFAOYSA-N
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Description

N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound featuring a triazolopyridine moiety linked to a pyrazine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring. Halogenated derivatives of the compound can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazolopyridine moiety can yield various oxidized derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structure suggests it could be effective in treating various conditions, including cancer and infectious diseases, by inhibiting key biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((1,2,4-triazol-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide
  • N-(3-((1,2,4-triazol-4-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide

Uniqueness

Compared to similar compounds, N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide stands out due to the presence of the triazolopyridine moiety. This unique structure enhances its binding affinity to enzymes and receptors, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C15H15N7O2

Molecular Weight

325.33 g/mol

IUPAC Name

N-[3-oxo-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H15N7O2/c23-14(4-5-18-15(24)11-9-16-6-7-17-11)19-10-13-21-20-12-3-1-2-8-22(12)13/h1-3,6-9H,4-5,10H2,(H,18,24)(H,19,23)

InChI Key

CYKKYSQGPWTYHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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